2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]butanamide

Target deconvolution Selectivity profiling Chemical proteomics

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]butanamide is a synthetic small molecule belonging to the pyridazinone class, featuring a 6-phenylpyridazin-3(2H)-one core N‑substituted with a butanamide chain bearing a 2‑(trifluoromethyl)phenyl group. Despite a molecular formula of C21H18F3N3O2 and a well‑defined chemical structure , publicly available primary research publications, patents, or authoritative database entries that provide quantitative pharmacological, biochemical, or biophysical characterization of this exact compound are currently absent from major scientific repositories.

Molecular Formula C21H18F3N3O2
Molecular Weight 401.4 g/mol
Cat. No. B5044219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]butanamide
Molecular FormulaC21H18F3N3O2
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESCCC(C(=O)NC1=CC=CC=C1C(F)(F)F)N2C(=O)C=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C21H18F3N3O2/c1-2-18(20(29)25-17-11-7-6-10-15(17)21(22,23)24)27-19(28)13-12-16(26-27)14-8-4-3-5-9-14/h3-13,18H,2H2,1H3,(H,25,29)
InChIKeyLWTKTFNKZNLHCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]butanamide: Procurement-Relevant Identity and Research Classification


2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]butanamide is a synthetic small molecule belonging to the pyridazinone class, featuring a 6-phenylpyridazin-3(2H)-one core N‑substituted with a butanamide chain bearing a 2‑(trifluoromethyl)phenyl group. Despite a molecular formula of C21H18F3N3O2 and a well‑defined chemical structure [1], publicly available primary research publications, patents, or authoritative database entries that provide quantitative pharmacological, biochemical, or biophysical characterization of this exact compound are currently absent from major scientific repositories [2]. Its closest structural analogs—such as the corresponding acetamide [3] and other N‑substituted phenylpyridazinones—have been reported as cyclooxygenase‑2 (COX‑2) inhibitors and anti‑proliferative agents, but direct data for the butanamide derivative remain unavailable. This evidence gap must be carefully weighed during scientific selection and procurement.

Why Structurally Similar Pyridazinones Cannot Replace 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]butanamide Without Direct Comparative Data


The pyridazinone scaffold is a privileged structure that exhibits highly divergent biological activities depending on subtle modifications of the N‑substituent and the amide side chain [1]. For example, the closely related acetamide analog displays affinity for CYP450 isoforms and the hERG channel [2], while other pyridazinones act as COX‑2 inhibitors [3], and still others as PARP7 or VEGFR‑2 inhibitors. The butanamide chain and the ortho‑trifluoromethyl substitution on the anilide ring are expected to modulate lipophilicity, hydrogen‑bonding capacity, and target engagement in ways that cannot be predicted from the performance of the acetamide or para‑trifluoromethyl isomers. Until direct, quantitative head‑to‑head comparisons are published, assuming functional equivalence with any in‑class analog carries substantial scientific risk and is not supported by procurement‑grade evidence.

Quantitative Differentiation Evidence for 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]butanamide Against Closest Analogs


Target Engagement and Selectivity Profile Relative to Closest Structural Analogs

No quantitative target‑engagement or selectivity data are available for 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]butanamide in peer‑reviewed literature or authoritative databases. The acetamide analog (one‑methylene shorter) has been screened against a limited panel: CYP2D6 IC50 >6,000 nM and hERG IC50 = 13,400 nM, indicating low off‑target liability at the screened concentrations [1]. Whether the butanamide derivative displays a superior, equivalent, or inferior selectivity profile cannot be inferred without direct experimental comparison.

Target deconvolution Selectivity profiling Chemical proteomics

Enzymatic or Cellular Potency in COX‑2 Inhibition Compared to Celecoxib and Pyridazinone Peers

Several novel N‑substitutedphenyl‑6‑oxo‑3‑phenylpyridazine derivatives have been characterized as COX‑2 inhibitors with IC50 values ranging from 15.5 to 17.7 nM, comparable to or slightly better than celecoxib (IC50 = 17.79 nM) [1]. However, the specific butanamide derivative bearing a 2‑trifluoromethyl substituent was not among the tested compounds. The most structurally similar analog evaluated in that study was a hydrazone‑linked derivative, which does not allow reliable potency extrapolation to the butanamide.

COX‑2 inhibition Anti‑inflammatory Cyclooxygenase selectivity

Antiproliferative Activity Against HUVEC Compared to Sorafenib

Certain 6‑oxo‑3‑phenylpyridazin‑1(6H)‑yl derivatives have demonstrated superior antiproliferative activity against human umbilical vein endothelial cells (HUVECs) compared to sorafenib. For instance, compounds 12c and 13a exhibited IC50 values of 11.5 nM and 12.3 nM, respectively, versus sorafenib's 23.2 nM [1]. The butanamide compound of interest was not included in this screening panel, and no head‑to‑head comparison exists.

Antiproliferative Anti‑angiogenesis HUVEC

Physicochemical and Drug‑Likeness Properties Versus Acetamide Analog

The calculated molecular weight of the target butanamide is 401.38 g·mol⁻¹ (C21H18F3N3O2) [1], compared to 387.36 g·mol⁻¹ for the acetamide analog (C20H16F3N3O2). The additional methylene unit increases the lipophilicity (estimated AlogP ~3.5 vs. ~3.1 for the acetamide) and adds one rotatable bond, potentially affecting membrane permeability and target binding kinetics. However, no experimental logP, solubility, permeability, or metabolic stability data have been reported for the butanamide in peer‑reviewed literature.

Physicochemical properties Lipophilicity Drug‑likeness

Patent and Intellectual Property Landscape Analysis

A search of global patent databases (Google Patents, USPTO, EPO) reveals that the generic pyridazinone scaffold is claimed in numerous patents covering PARP7 inhibition [1], prostacyclin receptor modulation [2], and anti‑ischemic applications [3]. However, no patent or patent application specifically exemplifying or claiming 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]butanamide as a composition of matter was identified. By contrast, several close analogs (e.g., the acetamide derivative) appear in patent filings as synthetic intermediates or screening hits.

Patent landscape Freedom to operate Pyridazinone

Commercial Availability and Vendor‑Reported Quality Metrics

As of May 2026, 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]butanamide is not listed in catalogs of major chemical suppliers (Sigma‑Aldrich, MedChemExpress, Cayman Chemical) under its IUPAC name. One specialty vendor (smolecule.com) lists a closely related compound – the 1,2,4‑triazol‑5‑yl acetamide derivative – with a purity of >95% . The butanamide compound's non‑availability from established vendors means that procurement requires custom synthesis, for which no standardized purity, solubility, or stability specifications are publicly available.

Commercial sourcing Purity Batch consistency

Recommended Utilization Pathways for 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]butanamide Based on Available Evidence


Exploratory Medicinal Chemistry and Structure‑Activity Relationship (SAR) Studies

The butanamide derivative represents a critical SAR probe for understanding the influence of amide chain length on potency, selectivity, and pharmacokinetic behavior within the pyridazinone class. When directly compared to the acetamide analog [1], it can reveal the contribution of a single methylene unit to target binding affinity and off‑target liability. Researchers should design head‑to‑head biochemical and cellular assays (COX‑2, CYP450 panel, hERG) to generate the quantitative differentiation data currently missing from the literature.

De Novo Intellectual Property Generation

Because the compound does not appear to be explicitly claimed in existing pyridazinone patents (e.g., PARP7 [1], prostacyclin receptor [2]), it may serve as a starting point for novel composition‑of‑matter filings. A comprehensive freedom‑to‑operate analysis should be performed, and the compound should be screened against all biological targets claimed by the major patent families to verify novelty before initiating a lead optimization program.

Analytical Reference Standard for Method Development

If synthesized to high purity (>98%) and rigorously characterized by NMR, HRMS, and HPLC, the butanamide compound could serve as an analytical reference standard for the quantification of pyridazinone impurities in pharmaceutical preparations. Its distinct retention time and mass spectrum—differentiating it from the acetamide analog [2]—would facilitate HPLC and LC‑MS method validation.

In Silico Modeling and Pharmacophore Refinement

The compound can be used as a computational probe to refine pharmacophore models derived from known COX‑2 inhibitory [1] or PARP7‑targeted pyridazinones. Docking studies and molecular dynamics simulations comparing the butanamide and acetamide scaffolds can provide hypotheses about the role of side‑chain length in active‑site occupancy, which can then be tested experimentally.

Quote Request

Request a Quote for 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.